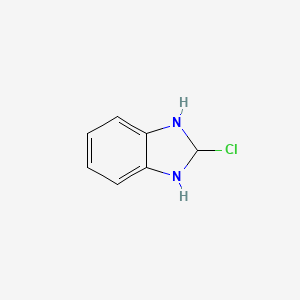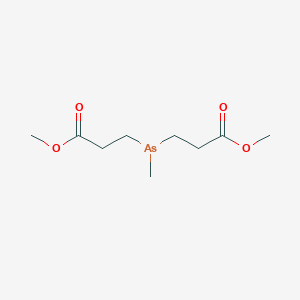
Dimethyl 3,3'-(methylarsanediyl)dipropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 3,3’-(methylarsanediyl)dipropanoate is a chemical compound with the molecular formula C9H17AsO4 It is an organoarsenic compound, which means it contains carbon-arsenic bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 3,3’-(methylarsanediyl)dipropanoate typically involves the reaction of dimethylarsinic acid with a suitable esterifying agent. One common method is the esterification of dimethylarsinic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of Dimethyl 3,3’-(methylarsanediyl)dipropanoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification steps, such as distillation or crystallization, are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 3,3’-(methylarsanediyl)dipropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state arsenic compounds.
Reduction: Reduction reactions can convert it to lower oxidation state arsenic compounds.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Higher oxidation state arsenic compounds, such as arsenic pentoxide.
Reduction: Lower oxidation state arsenic compounds, such as arsine.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Dimethyl 3,3’-(methylarsanediyl)dipropanoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organoarsenic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Dimethyl 3,3’-(methylarsanediyl)dipropanoate involves its interaction with molecular targets, such as enzymes and proteins. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. Additionally, it can interact with cellular pathways, affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Dimethylarsinic acid: A precursor in the synthesis of Dimethyl 3,3’-(methylarsanediyl)dipropanoate.
Arsenobetaine: Another organoarsenic compound with different biological properties.
Arsenic trioxide: A well-known arsenic compound with distinct chemical and biological activities.
Uniqueness
Dimethyl 3,3’-(methylarsanediyl)dipropanoate is unique due to its specific ester functional groups and the presence of arsenic in its structure
Properties
CAS No. |
87993-21-3 |
|---|---|
Molecular Formula |
C9H17AsO4 |
Molecular Weight |
264.15 g/mol |
IUPAC Name |
methyl 3-[(3-methoxy-3-oxopropyl)-methylarsanyl]propanoate |
InChI |
InChI=1S/C9H17AsO4/c1-10(6-4-8(11)13-2)7-5-9(12)14-3/h4-7H2,1-3H3 |
InChI Key |
AHLSYQWCZARVEA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC[As](C)CCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


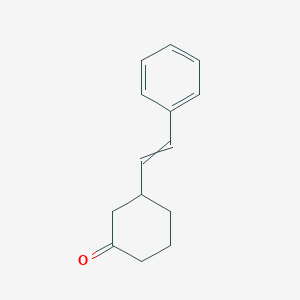
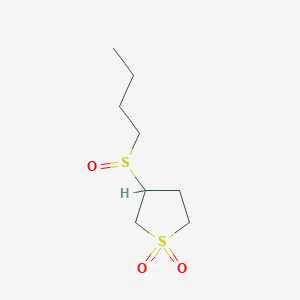
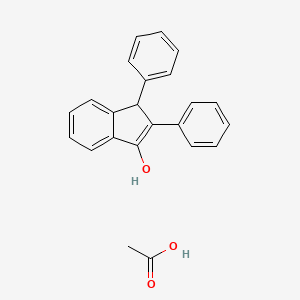
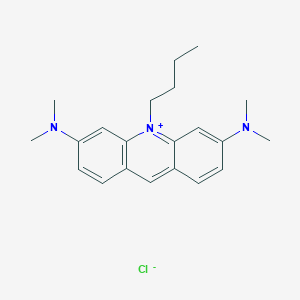
methanone](/img/structure/B14402737.png)
![11-Bromobicyclo[8.3.1]tetradeca-1(14),10,12-triene](/img/structure/B14402743.png)
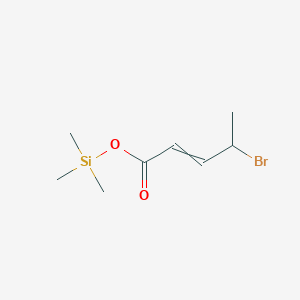

![1,4-Bis[(ethenylsulfanyl)methyl]benzene](/img/structure/B14402768.png)
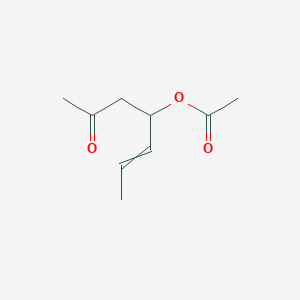
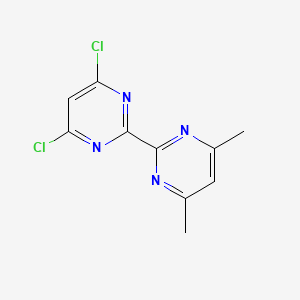
![Benzene, 1-[(chloromethyl)sulfonyl]-4-iodo-](/img/structure/B14402787.png)
![{[2,2,2-Trichloro-1-(pentylsulfanyl)ethyl]sulfanyl}benzene](/img/structure/B14402788.png)
